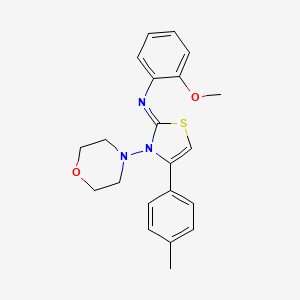![molecular formula C11H9N3O5S B14145083 2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol CAS No. 136918-70-2](/img/structure/B14145083.png)
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol is a chemical compound with the molecular formula C11H9N3O5S It is characterized by the presence of a quinoline ring substituted with nitro groups at positions 5 and 7, and a thioethanol group at position 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol typically involves the nitration of 8-hydroxyquinoline followed by the introduction of a thioethanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5,7-dinitro-8-hydroxyquinoline is then reacted with thioethanol in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol undergoes several types of chemical reactions, including:
Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dinitro-8-hydroxyquinoline: Similar structure but lacks the thioethanol group.
2-[(5,7-Dinitro-8-quinolinyl)amino]ethanol: Contains an amino group instead of a thioethanol group.
5,7-Dibromo-8-quinolinol: Substituted with bromine atoms instead of nitro groups
Uniqueness
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol is unique due to the presence of both nitro groups and a thioethanol group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
136918-70-2 |
|---|---|
Fórmula molecular |
C11H9N3O5S |
Peso molecular |
295.27 g/mol |
Nombre IUPAC |
2-(5,7-dinitroquinolin-8-yl)sulfanylethanol |
InChI |
InChI=1S/C11H9N3O5S/c15-4-5-20-11-9(14(18)19)6-8(13(16)17)7-2-1-3-12-10(7)11/h1-3,6,15H,4-5H2 |
Clave InChI |
JKUHFFSOJYWROE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])SCCO)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)


![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)



![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
